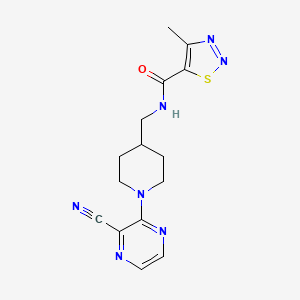
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N7OS and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry for its potential biological activities. This detailed analysis explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazole ring, a piperidine moiety, and a cyanopyrazine substituent. The synthesis typically involves multi-step reactions to ensure high purity and yield. The synthetic pathway can be outlined as follows:
- Formation of the Thiadiazole Core : Utilizing thioketones and hydrazines to form the thiadiazole ring.
- Piperidine Linkage : Introducing the piperidine group through alkylation reactions.
- Cyanopyrazine Substitution : Modifying the structure by incorporating the cyanopyrazine moiety.
This synthetic approach allows for the exploration of various derivatives that can enhance biological activity.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Specific findings related to this compound include:
Anticancer Activity
- Mechanism of Action : Studies have shown that thiadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as IMPDH (inosine monophosphate dehydrogenase) and topoisomerases .
- Cell Line Studies : In vitro evaluations on various cancer cell lines (e.g., MCF-7) demonstrated significant cytotoxic effects, with some derivatives leading to apoptosis rates significantly higher than untreated controls .
- Case Study : A derivative similar to this compound was tested against multiple cancer cell lines and exhibited IC50 values in the micromolar range, indicating potent anticancer potential .
Antimicrobial Properties
- Activity Spectrum : The compound has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 3.91–62.5 µg/mL .
- Comparative Analysis : When compared to standard antibiotics like nitrofurantoin, certain derivatives exhibited two to eight times greater activity against specific bacterial strains .
Other Biological Effects
- Anti-inflammatory Potential : Preliminary studies suggest that compounds in this class may reduce inflammation markers in vitro, indicating potential for treating inflammatory diseases .
- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress-induced damage .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-10-13(24-21-20-10)15(23)19-9-11-2-6-22(7-3-11)14-12(8-16)17-4-5-18-14/h4-5,11H,2-3,6-7,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBMZLVJKMBFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














